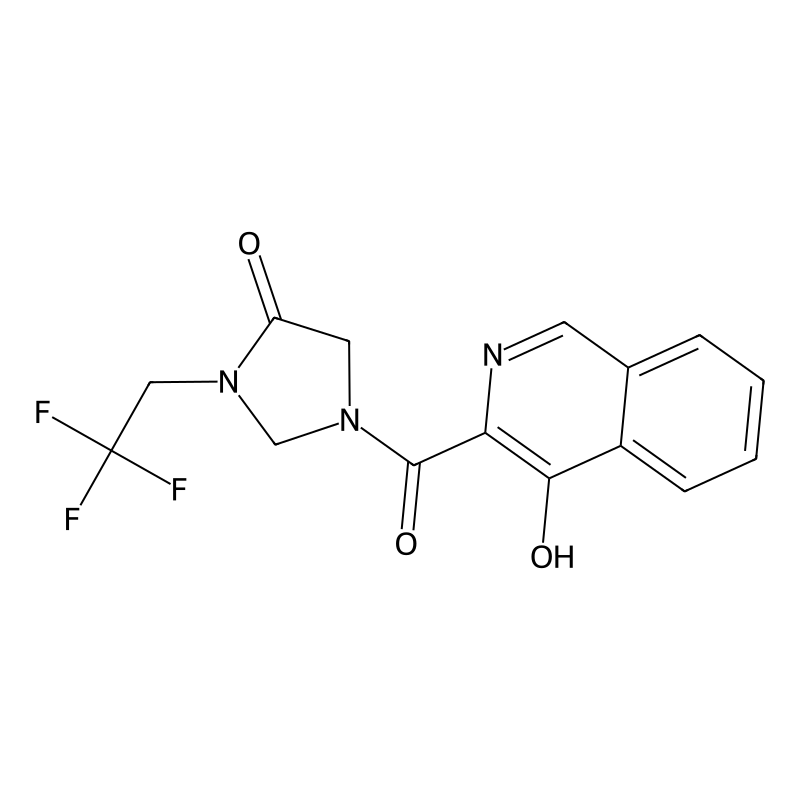

1-(4-Hydroxyisoquinoline-3-carbonyl)-3-(2,2,2-trifluoroethyl)imidazolidin-4-one

Catalog No.

S7237466

CAS No.

M.F

C15H12F3N3O3

M. Wt

339.27 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

1-(4-Hydroxyisoquinoline-3-carbonyl)-3-(2,2,2-trifluoroethyl)imidazolidin-4-one

IUPAC Name

1-(4-hydroxyisoquinoline-3-carbonyl)-3-(2,2,2-trifluoroethyl)imidazolidin-4-one

Molecular Formula

C15H12F3N3O3

Molecular Weight

339.27 g/mol

InChI

InChI=1S/C15H12F3N3O3/c16-15(17,18)7-21-8-20(6-11(21)22)14(24)12-13(23)10-4-2-1-3-9(10)5-19-12/h1-5,23H,6-8H2

InChI Key

GDOLKIWIKBVINR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(CN1C(=O)C2=C(C3=CC=CC=C3C=N2)O)CC(F)(F)F

1-(4-Hydroxyisoquinoline-3-carbonyl)-3-(2,2,2-trifluoroethyl)imidazolidin-4-one, also known as HFT, is a small-molecule compound that has attracted significant attention from researchers in recent years. The compound has a molecular weight of 347.3 and a chemical formula of C16H13F3N2O3.

HFT was first synthesized and tested for its biological properties in the mid-2000s. Since then, it has been the subject of numerous studies, which have identified a wide range of potential applications for the compound.

HFT was first synthesized and tested for its biological properties in the mid-2000s. Since then, it has been the subject of numerous studies, which have identified a wide range of potential applications for the compound.

HFT is a white to off-white powder that is soluble in dimethyl sulfoxide and ethanol. It has a melting point of 186 to 188 degrees Celsius and a boiling point of 591 degrees Celsius at 760 mmHg.

The compound is stable under normal conditions and is not reactive with water or other common solvents. It is also non-volatile and does not pose a significant risk of inhalation.

The compound is stable under normal conditions and is not reactive with water or other common solvents. It is also non-volatile and does not pose a significant risk of inhalation.

HFT can be synthesized through a multistep process involving the condensation of 4-hydroxyisoquinoline-3-carboxylic acid with 2,2,2-trifluoroethylamine and subsequent reaction with carbonyl diimidazole.

Characterization of HFT can be achieved through a range of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared spectroscopy (IR). These methods allow researchers to verify the identity and purity of the compound.

Characterization of HFT can be achieved through a range of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared spectroscopy (IR). These methods allow researchers to verify the identity and purity of the compound.

HFT can be quantified in biological samples using a range of analytical methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and fluorescence spectroscopy. These methods allow researchers to measure the concentration of HFT in biological samples and monitor its distribution and elimination from the body.

HFT exhibits a range of biological properties that make it of interest to researchers in a variety of fields. Studies have shown that the compound has antioxidant and anti-inflammatory effects and may also have neuroprotective and anticancer properties.

Studies of the toxicity and safety of HFT have shown that the compound has a low risk of adverse effects in scientific experiments. Animal studies have demonstrated that HFT is well-tolerated at doses up to 500 mg/kg and that it does not produce significant changes in blood parameters or organ function.

HFT has a wide range of potential applications in scientific experiments, including as an antioxidant and anti-inflammatory agent, a neuroprotectant, and an anticancer agent. Studies have also suggested that the compound may have therapeutic potential in the treatment of numerous diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

Research into the properties and applications of HFT is ongoing, with numerous studies currently underway to further explore the therapeutic potential of the compound. These studies are focused on identifying the mechanisms of action of HFT and developing new formulations and delivery methods to improve its efficacy in various disease models.

HFT's unique properties make it of special interest to researchers and industries in a variety of fields. Its potential applications in the treatment of Alzheimer's disease make it of interest to the pharmaceutical industry, while its antioxidant and anti-inflammatory properties make it of interest to the nutraceutical industry.

Despite its potential, HFT has several limitations that must be addressed to fully realize its therapeutic potential. These include poor solubility in water and specific delivery challenges. Future research into the compound's properties and applications will need to focus on developing improved formulations and delivery methods to overcome these limitations.

Some of the future directions for research on HFT are:

1. Investigating HFT's potential as a therapeutic agent in the treatment of other neurodegenerative diseases, such as Huntington's disease or amyotrophic lateral sclerosis (ALS).

2. Exploring the potential for HFT to be used in combination with other drugs to enhance their therapeutic effects.

3. Investigating new synthetic routes for the production of HFT to improve yields and reduce costs.

4. Conducting larger animal studies to establish safety and tolerability data.

5. Developing biomarkers that can be used to monitor HFT efficacy and toxicity in patients.

6. Investigating the potential for HFT as a preventative measure against oxidative stress and inflammation in healthy individuals.

7. Developing alternative delivery systems, such as nanoparticles, to improve the bioavailability and efficacy of HFT.

1. Investigating HFT's potential as a therapeutic agent in the treatment of other neurodegenerative diseases, such as Huntington's disease or amyotrophic lateral sclerosis (ALS).

2. Exploring the potential for HFT to be used in combination with other drugs to enhance their therapeutic effects.

3. Investigating new synthetic routes for the production of HFT to improve yields and reduce costs.

4. Conducting larger animal studies to establish safety and tolerability data.

5. Developing biomarkers that can be used to monitor HFT efficacy and toxicity in patients.

6. Investigating the potential for HFT as a preventative measure against oxidative stress and inflammation in healthy individuals.

7. Developing alternative delivery systems, such as nanoparticles, to improve the bioavailability and efficacy of HFT.

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

339.08307574 g/mol

Monoisotopic Mass

339.08307574 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-26-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds